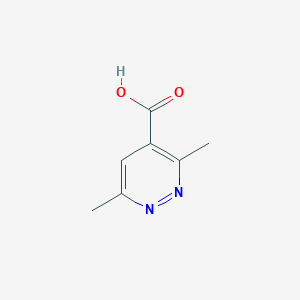

3,6-Dimethylpyridazine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)5(2)9-8-4/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNGZBVMDDUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017485-56-1 | |

| Record name | 3,6-dimethylpyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,6 Dimethylpyridazine 4 Carboxylic Acid

Classical Synthetic Approaches to Pyridazine (B1198779) Ring Systems

The construction of the pyridazine ring is a well-established field in heterocyclic chemistry, with several classical methods providing the basis for more complex syntheses. These foundational reactions are crucial for understanding the assembly of the core structure of the target molecule.

Cyclocondensation Reactions of 1,4-Diketones with Hydrazine (B178648)

The most fundamental and widely employed method for synthesizing pyridazine rings is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. nih.govbeilstein-journals.org This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which subsequently undergoes oxidation to yield the aromatic pyridazine ring.

The general mechanism involves the initial reaction of one carbonyl group with one of the amino groups of hydrazine to form a hydrazone. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. The final step is the elimination of two water molecules to form the stable pyridazine ring. The reaction between hydrazines and β-dicarbonyl compounds has been studied extensively to understand the formation of the resulting isomers. cdnsciencepub.comresearchgate.net

For the synthesis of a 3,6-dimethylpyridazine (B183211) core, the required starting material would be a derivative of 2,5-hexanedione (B30556). The reaction of 2,5-hexanedione with hydrazine hydrate (B1144303) leads directly to the formation of 3,6-dimethylpyridazine. The versatility of this method allows for the synthesis of various substituted pyridazines by selecting appropriately substituted 1,4-dicarbonyl compounds. rsc.org

Table 1: Examples of 1,4-Dicarbonyl Compounds and Corresponding Pyridazine Products

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Resulting Pyridazine |

| Succinaldehyde | Hydrazine | Pyridazine |

| 2,5-Hexanedione | Hydrazine Hydrate | 3,6-Dimethylpyridazine |

| 1,4-Diphenyl-1,4-butanedione | Hydrazine | 3,6-Diphenylpyridazine |

This table illustrates the direct relationship between the substituents on the 1,4-dicarbonyl starting material and the final pyridazine product.

Beirut Reaction and its Adaptations for Pyridazine Synthesis

The Davis-Beirut reaction is a notable method in heterocyclic synthesis, primarily used for the formation of 2H-indazoles and indazolones through an N-N bond-forming heterocyclization. wikipedia.orgnih.gov The reaction typically starts from N-substituted 2-nitrobenzylamines, which, upon heating in the presence of a base, generate a highly reactive nitroso imine intermediate that cyclizes to form the indazole ring system. nih.gov

While the classical Davis-Beirut reaction is a powerful tool for indazole synthesis, its direct application or adaptation for the synthesis of pyridazines is not its primary utility. wikipedia.org The mechanism is tailored for the formation of a five-membered ring fused to a benzene (B151609) ring. However, the principles of intramolecular cyclization involving nitrogen nucleophiles are fundamental in heterocyclic chemistry and inspire related strategies.

Ring Transformation Reactions and their Application

Ring transformation reactions offer an alternative and sometimes more sophisticated route to pyridazine systems, where one heterocyclic ring is converted into another. ovid.comacs.org These methods can be particularly useful when the required starting materials for classical cyclocondensations are not readily accessible.

One prominent example is the synthesis of pyridazines from tetrazines. The inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with various dienophiles, such as alkynes, is a powerful method for constructing the pyridazine ring. rsc.org This reaction proceeds with the elimination of a molecule of dinitrogen, leading to the formation of a substituted pyridazine. This strategy allows for the regioselective synthesis of highly substituted pyridazines. rsc.org

Another approach involves the skeletal editing of pyridines to produce pyridazines. This transformation involves a direct carbon-to-nitrogen atom replacement, effectively bridging the synthetic gap between these two important classes of heterocycles. ovid.com Such methods leverage the well-established chemistry of pyridines to access the less-common pyridazine framework. Additionally, ring systems like pyran-2-ones can serve as synthons for pyridazine derivatives through reactions with hydrazine. researchgate.net

Table 2: Ring Transformation Strategies for Pyridazine Synthesis

| Starting Heterocycle | Reagent/Reaction Type | Resulting Heterocycle | Reference |

| 1,2,4,5-Tetrazine | Alkyne / IEDDA | Pyridazine | rsc.org |

| Pyridine (B92270) | Azide introduction / Photoinitiation | Pyridazine | ovid.com |

| Pyran-2-one | Hydrazine Hydrate | Pyridazine Derivative | researchgate.net |

This table summarizes key ring transformation methods used to synthesize the pyridazine core.

Targeted Synthesis of 3,6-Dimethylpyridazine-4-carboxylic Acid and its Precursors

The specific synthesis of this compound requires strategies that either build the molecule with the desired substitution pattern from the outset or introduce the functional groups onto a pre-formed pyridazine ring.

Multi-Step Synthesis Pathways from Diverse Starting Materials

Synthesizing the target molecule often involves a multi-step sequence. A logical approach would be to first synthesize 3,6-dimethylpyridazine via the cyclocondensation of 2,5-hexanedione and hydrazine, as previously described. The next crucial step would be the introduction of a carboxylic acid group at the C4 position. This can be challenging due to the need for regioselective functionalization of the pyridazine ring.

An alternative multi-step pathway starts with precursors that already contain a group that can be converted into a carboxylic acid. For instance, a three-step procedure has been developed for the synthesis of substituted methyl pyridazine-4-carboxylates starting from accessible 2,3-disubstituted 2-cyclopropenecarboxylates. researchgate.net This pathway involves:

Cycloaddition of the cyclopropene (B1174273) derivative with diazomethane.

Isomerization of the resulting bicyclic adduct into a 1,4-dihydropyridazine derivative.

Oxidation to yield the final aromatic pyridazine-4-carboxylate. researchgate.net

This method provides a route to the pyridazine-4-carboxylate core, which could potentially be adapted to include the 3,6-dimethyl substituents by starting with an appropriately substituted cyclopropene.

One-Pot Reaction Strategies for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.net Several one-pot strategies have been developed for the synthesis of substituted pyridazines. nih.govnih.gov

For example, novel pyridazine C-nucleosides have been synthesized using a mild, three-step one-pot procedure that involves a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization. nih.gov Three-component reactions are another powerful one-pot strategy. The reaction of arylglyoxalmonohydrates, a pyrazolone (B3327878) derivative, and hydrazine hydrate in the presence of a base organocatalyst can yield complex pyridazine-fused heterocycles regioselectively. researchgate.net

While a specific one-pot synthesis for this compound is not prominently documented, these strategies demonstrate the potential for developing a highly efficient, targeted synthesis. Such a strategy might involve the one-pot condensation of a suitable diketo-ester with hydrazine, combining the ring formation and ester establishment in a single, streamlined process.

Emerging and Green Chemistry Approaches in Pyridazine Synthesis

Emerging synthetic strategies, particularly those aligned with the principles of green chemistry, are transforming the production of heterocyclic compounds like pyridazines. These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional synthetic routes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages in the synthesis of pyridazine derivatives. nih.gov This technique utilizes microwave irradiation to heat reaction mixtures, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. asianpubs.orgmdpi.com The direct interaction of microwaves with polar molecules in the reaction mixture results in rapid and uniform heating, minimizing the formation of side products. rsc.org

The synthesis of polysubstituted pyridazines, for instance, can be achieved through a microwave-assisted cyclocondensation of 1,4-diketones with hydrazine. thieme-connect.com This approach provides a very rapid pathway to these pharmaceutically important compounds. thieme-connect.com Research has demonstrated that microwave irradiation can accelerate the cycloaddition of acetylenes to 1,2,4,5-tetrazines, reducing reaction times from days to hours. nih.gov Furthermore, one-pot, three-component syntheses under microwave irradiation have been developed for creating novel thiazolyl-pyridazinediones, highlighting the efficiency and eco-friendly nature of this energy source. mdpi.comnih.gov The use of microwave assistance is not limited to ring formation; it is also effective for subsequent functionalization steps, making it a versatile tool in pyridazine chemistry. nih.govtandfonline.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine/Pyridazine Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyridine-2,6-dicarboxylic acid from 2,6-dimethylpyridine | Microwave (375 W) | 30 min | 86% | davidpublisher.com |

| Synthesis of Dimethyl 2,6-pyridinedicarboxylate | Microwave (375 W) | 30 min | 95% | davidpublisher.com |

| Synthesis of Pyridazine-dicarbohydrazide | Microwave (225 W) | 5 min | High (not specified) | davidpublisher.com |

| Synthesis of Thiazolyl-pyridazinediones (Three-component reaction) | Microwave (500 W) | 4-8 min | High/Efficient | nih.gov |

| Synthesis of 4,5-Dihalogenopyridazin-3-ones | Microwave | Not specified | High | tandfonline.com |

| Synthesis of Pyranobenzopyrans | Conventional (Reflux) | 1.0 hr | 80-90% | ias.ac.in |

Photocatalytic Synthesis Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis and functionalization of heterocyclic compounds. acs.org This method utilizes light energy to drive chemical reactions, often under mild, room-temperature conditions, and without the need for transition-metal catalysts. acs.org In the context of pyridazine chemistry, photocatalysis offers novel pathways for C-H functionalization, allowing for the direct introduction of various substituents onto the heterocyclic core.

Research has shown that quinolinone can act as an efficient organic photocatalyst, driven by visible light, to generate phosphinoyl and carbamoyl (B1232498) radicals. acs.org These radicals can then react with heteroarenium derivatives, including pyridazines, to install functional groups with high regioselectivity. acs.orgacs.org For example, phosphinoyl radicals tend to provide C4-functionalized products, while carbamoyl radicals selectively yield C2 products. acs.org Another innovative approach involves a dithiophosphoric acid that serves multiple catalytic roles: as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor, enabling the coupling of pyridinyl and allylic radicals with high regioselectivity. acs.org While much of the research focuses on the functionalization of a pre-existing ring, these methods are crucial for elaborating the structure of a molecule like this compound after its initial synthesis. The direct photocatalytic synthesis of the pyridazine ring itself from acyclic precursors is a less explored but promising area.

Flow Chemistry Applications in Pyridazine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a paradigm shift from traditional batch processing. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govsci-hub.se Its scalability makes it an attractive option for both academic research and industrial production of fine chemicals and pharmaceuticals. newdrugapprovals.org

The application of flow chemistry has been successfully demonstrated for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and pyridazines. mdpi.comnih.gov For instance, a flow process was developed for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto esters and hydrazine derivatives, achieving good to excellent yields and high regioselectivity. mdpi.com The combination of flow technology with other enabling methods like microwave irradiation or photochemistry can lead to fully automated and highly efficient synthetic processes. newdrugapprovals.orgacs.org Although specific flow synthesis routes for this compound are not extensively documented, the principles and successes in synthesizing related structures strongly suggest its applicability. A continuous flow process would allow for the safe and efficient large-scale production of the target compound and its derivatives.

Solvent-Free and Environmentally Benign Protocols

The development of solvent-free reaction conditions is a primary goal of green chemistry, as solvents constitute a major portion of chemical waste. mdpi.com These protocols not only reduce environmental impact but can also lead to higher reaction rates, improved yields, and simplified product work-up. mdpi.comcmu.edu

Solvent-free synthesis of pyridazinones has been achieved by simply grinding solid hydrazine with dicarbonyl compounds at ambient temperature. ewha.ac.kr This method is operationally simple, requires no catalysts or additives, and produces only water and carbon dioxide as byproducts, resulting in high yields of over 97%. ewha.ac.kr Another green approach combines solvent-free conditions with microwave irradiation. mdpi.com This has been used to synthesize thiopyridyl arabinosides by irradiating a solid mixture of reactants on a silica (B1680970) gel support, offering high yields in a very short time. mdpi.com Similarly, a solvent- and halide-free method for the C-H functionalization of pyridine N-oxides with dialkylcyanamides has been reported, yielding pyridine-2-yl substituted ureas in good to high yields. rsc.org These environmentally benign strategies are highly relevant for the synthesis of this compound, potentially through the reaction of a suitable diketo-acid precursor with hydrazine under solvent-free or solid-supported microwave conditions.

Regioselectivity and Yield Optimization in this compound Synthesis

Control of Isomer Formation during Cyclization

The most common route to the pyridazine core involves the cyclization reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. When an unsymmetrical 1,4-dicarbonyl precursor is used, the reaction can potentially yield two different regioisomers. The control over which isomer is formed is governed by the steric and electronic properties of the substituents on the dicarbonyl backbone.

For the synthesis of this compound, a potential precursor would be a 2-methyl-3-acetyl-4-oxopentanoic acid derivative. During the cyclization with hydrazine, the initial nucleophilic attack can occur at either of the two carbonyl groups. The subsequent condensation and dehydration steps determine the final arrangement of substituents. Mechanistic studies on related systems show that the reaction often proceeds through a cascade of imination and electrocyclization steps. researchgate.net The regiochemical outcome is influenced by the relative reactivity of the ketone functionalities. It has been demonstrated that in multicomponent reactions, high regioselectivity can be achieved, for example, in the synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net The arylglyoxal carbonyl is more electrophilic and reacts first, directing the cyclization to a single product. researchgate.net Similarly, the use of β,γ-unsaturated hydrazones in copper-promoted cyclization enables the synthesis of 1,6-dihydropyridazines with high regioselectivity, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org The choice of catalyst and reaction conditions can also be tuned to favor the formation of a specific isomer, thereby optimizing the yield of the desired product like this compound. organic-chemistry.orgnih.gov

Influence of Catalysts and Reaction Conditions on Yield

The yield of pyridazine carboxylic acids is significantly governed by the choice of catalysts and the specific reaction conditions employed. Synthetic strategies often involve oxidation of a precursor, such as a methyl-substituted pyridazine, or cycloaddition reactions. The conditions for these reactions, including temperature, solvent, and the nature of the catalytic system, are critical determinants of the reaction's efficiency and selectivity.

For instance, the synthesis of pyridazine carboxylic acids can be achieved through the oxidation of an appropriate alkylpyridazine. A documented method involves the oxidation of 3-chloro-6-methylpyridazine (B130396) to 6-chloropyridazine-3-carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) in a sulfuric acid medium. google.com In this process, controlling the temperature is crucial; the reaction is maintained at 80°C for 2 hours to achieve a yield of 52%, while a lower temperature of 50°C can increase the yield to 65%. google.com This highlights the sensitivity of the reaction outcome to thermal conditions.

Metal-catalyzed reactions also play a role in forming pyridazine derivatives. Copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones can produce pyridazines directly when acetic acid is used as the solvent. organic-chemistry.org In other cases, silver ion has been used as a catalyst in the presence of a peroxydisulfate (B1198043) ion to prepare substituted pyridazines from a carboxylic acid and a less substituted pyridazine at temperatures between 40°C and 80°C. google.com

Furthermore, metal-free approaches have been developed. An inverse electron-demand aza-Diels–Alder reaction between 1,2,3-triazines and 1-propynylamines proceeds under neutral, metal-free conditions to produce pyridazine derivatives in high yields, demonstrating that harsh catalysts are not always necessary. organic-chemistry.org Similarly, a metal-complex-catalyst-free protocol for synthesizing 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, an intermediate for a pharmaceutical, has been reported with an 86% isolated yield in the final conversion step. nih.gov

Table 1: Influence of Catalysts and Reaction Conditions on the Yield of Pyridazine Carboxylic Acids and Related Derivatives

| Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-chloro-6-methylpyridazine | Potassium permanganate / Sulfuric acid | 80°C, 2 hours | 6-chloropyridazine-3-carboxylic acid | 52 | google.com |

| 3-chloro-6-methylpyridazine | Potassium permanganate / 50% Sulfuric acid | 50°C, 2 hours | 6-chloropyridazine-3-carboxylic acid | 65 | google.com |

| β,γ-unsaturated hydrazones | Cu(II) catalyst | Acetic acid solvent | Pyridazines | Good | organic-chemistry.org |

| Less substituted pyridazine + Carboxylic acid | Silver ion / Peroxydisulfate ion | 40-80°C, aqueous mineral acid | Substituted pyridazines | 21-81 | google.com |

| Hydrazine salt of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | None (Conversion) | Acidification | 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 86 | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. A variety of standard and specialized laboratory techniques are employed, tailored to the chemical properties of the target compound and its impurities.

A common and effective method for purifying solid carboxylic acids is recrystallization . lookchem.com This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; for pyridazine derivatives, solvents such as dioxane, methanol, benzene, and ethanol (B145695) have been successfully used. google.comnih.govsciforum.net For acidic compounds, adjusting the pH can facilitate purification. Water-insoluble acids can be dissolved in an aqueous alkali solution, washed with an organic solvent like diethyl ether to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer. lookchem.com For example, the purification of 4,6-dihydroxypyridazine-3-carboxylic acid involves acidifying the reaction mixture with hydrochloric acid at 0°C to precipitate the solid product, which is then filtered, washed with water, and dried under vacuum. chemicalbook.com

Extraction is another fundamental technique used to separate the product from the reaction mixture. Following the oxidation of 3-chloro-6-methylpyridazine, the product is extracted from the aqueous filtrate using ethyl acetate. google.com The combined organic layers are then dried over an agent like anhydrous sodium sulfate (B86663) before the solvent is removed to yield the crude product, which can be further purified by recrystallization. google.com

For more challenging separations or to achieve very high purity, chromatography is often employed. chemimpex.com Column chromatography using silica gel is a standard procedure. In one instance, a substituted pyridazine was purified via chromatography on silica gel with a chloroform/ether mixture as the eluent, followed by recrystallization to obtain the final product. google.com

Table 2: Purification and Isolation Techniques for Pyridazine Carboxylic Acids and Intermediates

| Compound/Stage | Technique | Details (Solvents/Conditions) | Reference |

|---|---|---|---|

| 6-chloropyridazine-3-carboxylic acid (Final Product) | Extraction & Recrystallization | Extracted with ethyl acetate; recrystallized from methanol. | google.com |

| Substituted Pyridazine (Intermediate) | Chromatography & Recrystallization | Silica gel column with 90:10 chloroform/ether; recrystallized from acetone/hexanes. | google.com |

| General Carboxylic Acids (Final Product) | Acid-Base Extraction & Recrystallization | Dissolve in aq. alkali, wash with ether, acidify to precipitate; recrystallize from alcohol, toluene, or acetic acid. | lookchem.com |

| 4,6-dihydroxypyridazine-3-carboxylic acid (Final Product) | Precipitation & Washing | Acidified with aq. HCl at 0°C; solid filtered and washed with water, then methanol. | chemicalbook.com |

| Various Pyridazine Derivatives (Final Product) | Recrystallization | Recrystallized from dioxane or methanol. | nih.gov |

| Pyrido[3,2-c]pyridazine derivatives (Final Product) | Filtration & Recrystallization | Collected by filtration; recrystallized from ethanol/DMF. | sciforum.net |

Reaction Mechanisms and Chemical Transformations of 3,6 Dimethylpyridazine 4 Carboxylic Acid

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This electronic nature significantly influences its susceptibility to attack by electrophiles and nucleophiles.

The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. youtube.com This deactivation is further intensified by the electron-withdrawing carboxylic acid group at the 4-position. While the methyl groups at the 3- and 6-positions are electron-donating and would typically activate a ring towards electrophilic attack, their effect is largely overcome by the powerful deactivation of the nitrogens and the carboxyl group. chemguide.co.uk Therefore, electrophilic substitution reactions on 3,6-dimethylpyridazine-4-carboxylic acid are expected to be challenging and require harsh conditions. youtube.com

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Nucleophilic attack is favored at positions where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atoms. stackexchange.comyoutube.com In the case of pyridazine, the positions ortho and para to the nitrogen atoms are the most likely sites for nucleophilic attack. For this compound, if a suitable leaving group were present on the ring, nucleophilic substitution would be a viable transformation. The rate and regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. brighton.ac.uk

| Reaction Type | Reactivity of this compound | Influencing Factors |

| Electrophilic Substitution | Generally unreactive | - Electron-withdrawing nature of the two ring nitrogens. - Electron-withdrawing carboxylic acid group. - The activating effect of methyl groups is generally insufficient to overcome deactivation. chemguide.co.uk |

| Nucleophilic Substitution | Susceptible (with a suitable leaving group) | - Electron-deficient pyridazine ring. - Stabilization of anionic intermediates by nitrogen atoms. stackexchange.com - The position of the leaving group is critical. |

Direct C-H alkylation and acylation of the pyridazine core are generally difficult to achieve through classical Friedel-Crafts type reactions due to the deactivated nature of the ring. However, radical-based methods can be employed for the functionalization of electron-deficient heterocycles. The Minisci reaction, for example, involves the addition of a radical to a protonated heterocycle under oxidative conditions and could potentially be used for the alkylation of the pyridazine ring. nih.gov

Acylation of the pyridazine ring can also be challenging. Modern methods using acyl-1,4-dihydropyridines as sources of acyl radicals under oxidative conditions have been developed for the acylation of N-heterocycles. mdpi.com These methods might offer a pathway to introduce acyl groups onto the this compound core.

Halogenation of the pyridazine ring can provide a handle for further functionalization through cross-coupling reactions. While direct halogenation of this compound itself is not extensively documented, related pyridazine systems can be halogenated. For instance, treatment with reagents like phosphorus oxybromide (POBr3) can introduce bromine atoms. nih.gov

Once halogenated, the resulting halopyridazine derivative can undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, is a versatile method for forming carbon-carbon bonds by reacting a halo-heterocycle with a boronic acid in the presence of a palladium catalyst and a base. nih.govrsc.org This strategy has been successfully applied to synthesize functionalized pyridazines from their halogenated precursors. researchgate.netresearchgate.net The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, a key step in the catalytic cycle. nih.gov

| Reaction | Description | Key Reagents/Conditions | Potential Application |

| Halogenation | Introduction of a halogen atom (e.g., Br, Cl) onto the pyridazine ring. | POBr3, POCl3 | Creation of a reactive site for subsequent reactions. |

| Suzuki-Miyaura Coupling | Formation of a C-C bond between the halogenated pyridazine and a boronic acid. | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3). nih.gov | Introduction of aryl or heteroaryl groups. researchgate.net |

| Other Cross-Couplings | Reactions with organozinc or organomagnesium reagents. nih.gov | Pd catalyst, organometallic reagent. | Introduction of a wide range of functional groups. |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the molecule is a versatile functional group that can undergo a range of standard chemical transformations.

The carboxylic acid can be readily converted into its corresponding ester through reaction with an alcohol. This can be achieved under acidic conditions, a process known as Fischer esterification, which is an equilibrium reaction often driven to completion by using the alcohol as a solvent. masterorganicchemistry.com Alternatively, esterification can be carried out under milder, neutral conditions using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). orgsyn.orgorganic-chemistry.org This method is particularly useful for more sensitive substrates. organic-chemistry.org

Amidation of the carboxylic acid can be accomplished by reacting it with an amine to form an amide bond. This condensation reaction typically requires heating to drive off the water that is formed. google.com The use of coupling agents, similar to those used in esterification, can also facilitate this transformation under milder conditions.

| Reaction | Reagents | Conditions |

| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H2SO4) | Reflux masterorganicchemistry.com |

| Esterification (Coupling) | Alcohol, DCC, DMAP | Room temperature organic-chemistry.org |

| Amidation | Amine | Heat, removal of water google.com |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is another potential transformation for this compound. This reaction is often facilitated by heat and can sometimes be promoted by the presence of a base or a metal catalyst. nih.govresearchgate.net The stability of the resulting carbanion or radical intermediate is a key factor in the ease of decarboxylation. For heteroaromatic carboxylic acids, the conditions required for decarboxylation can vary widely depending on the nature of the heterocyclic ring and the other substituents present. In some cases, decarboxylation can be achieved simply by heating the compound in a suitable solvent. nih.gov Photoredox catalysis has also emerged as a modern method for the decarboxylative generation of radicals for use in conjugate additions. princeton.edu

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxyl group of this compound is susceptible to both reduction and oxidation under appropriate conditions.

Reduction: The carbon atom of a carboxylic acid is in a relatively high oxidation state and can be reduced. libretexts.org Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) effectively reduces the carboxylic acid to a primary alcohol, yielding (3,6-dimethylpyridazin-4-yl)methanol. libretexts.orgmsu.edu The reaction with LiAlH₄ proceeds via the addition of a hydride ion to the carbonyl carbon, forming a salt that subsequently breaks down to an intermediate aldehyde, which is immediately further reduced to the alcohol. libretexts.org It is noteworthy that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. libretexts.org In some synthetic pathways involving related heterocyclic esters, the ester group is first reduced to a primary alcohol, which can then be oxidized to the corresponding aldehyde. nih.gov

Oxidation: Because the carboxyl group is already in a high oxidation state, further oxidation typically leads to its removal as carbon dioxide in a process known as decarboxylation. libretexts.org Reactions such as the Hunsdiecker reaction, which uses silver salts of carboxylic acids and bromine, can achieve this transformation, replacing the carboxyl group with a halogen. libretexts.org

The table below summarizes the primary reduction and oxidation transformations of the carboxyl group.

Table 1: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | (3,6-dimethylpyridazin-4-yl)methanol |

| Reduction | Diborane (B₂H₆) | (3,6-dimethylpyridazin-4-yl)methanol |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Selectivity is a critical aspect of the chemical behavior of a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, reactions can target the carboxylic acid, the pyridazine ring nitrogens, or the methyl groups. For instance, esterification would selectively occur at the carboxylic acid without affecting the pyridazine ring under standard conditions. Conversely, certain alkylating agents might react preferentially with the nucleophilic ring nitrogens.

Regioselectivity pertains to the specific site of reaction. In reactions involving the pyridazine ring, such as electrophilic substitution, the position of the incoming group is directed by the existing substituents. The electron-donating methyl groups and the electron-withdrawing carboxylic acid group influence the electron density around the ring, guiding the regiochemical outcome.

Stereoselectivity involves the preferential formation of one stereoisomer over another. While the parent molecule is achiral, reactions that introduce a chiral center can proceed with stereoselectivity. For example, in the synthesis of related pyridazine-4-carboxylates from cyclopropene (B1174273) derivatives, the initial cycloaddition reaction proceeds with high regio- and stereoselectivity. researchgate.net

The interplay between the different functional groups allows for controlled and selective transformations, which is a cornerstone of modern organic synthesis. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to predicting its behavior and developing synthetic applications.

Many reactions of the carboxyl group, such as esterification, amidation, and conversion to acyl halides, proceed through a common mechanistic pathway: nucleophilic acyl substitution . This two-stage mechanism involves the initial addition of a nucleophile to the carbonyl carbon, which undergoes a change in hybridization from sp² to sp³. msu.edu This results in the formation of a transient tetrahedral intermediate. msu.edu In the second stage, the intermediate collapses, expelling a leaving group and regenerating the sp²-hybridized carbonyl carbon. msu.edu

A specific example of an elucidated pathway is the direct formation of esters from carboxylic acids using diethyl chlorophosphate in pyridine (B92270). researchgate.net In this process, the carboxylate anion attacks the phosphorylating agent to form a mixed carboxylic-phosphoric anhydride (B1165640). researchgate.net This activated intermediate is then readily attacked by an alcohol nucleophile to yield the final ester product, demonstrating a well-defined reaction pathway. researchgate.net

Kinetic Studies: The rates of reaction for this compound are investigated through kinetic studies. These studies measure how factors like concentration, temperature, and catalysts influence the speed of a reaction, such as the esterification of the carboxyl group or substitution on the pyridazine ring. For example, a kinetic analysis of a reaction could reveal the rate constant, providing quantitative insight into the reaction's speed under specific conditions. researchgate.net

Thermodynamic Considerations: Thermodynamics governs the extent and feasibility of a reaction by defining the energy difference between reactants and products. The Gibbs free energy change (ΔG) indicates whether a reaction is spontaneous. Thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of formation, can be determined experimentally or computationally. researchgate.net For reactions at equilibrium, such as the ionization of the carboxylic acid, thermodynamic principles determine the position of that equilibrium. researchgate.net

The table below presents hypothetical thermodynamic data for a reaction involving the compound, based on values for similar structures like nicotinic acid. researchgate.net

Table 2: Hypothetical Thermodynamic Parameters

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Fusion (ΔfusH) | 20.5 ± 0.2 | kJ·mol⁻¹ |

| Entropy of Fusion (ΔfusS) | 45.1 ± 0.4 | J·mol⁻¹·K⁻¹ |

Prototropic Isomerization and Tautomeric Equilibria

Prototropism and tautomerism are forms of isomerization involving the migration of a proton, and they can be relevant to the chemistry of this compound and its derivatives.

Prototropic Isomerization: This type of rearrangement can occur in derivatives of the parent compound, particularly in reduced forms of the pyridazine ring. Studies on related 1,4-dihydropyridazine-4-carboxylic acid esters show that they can undergo isomerization to more thermodynamically stable 2,5-dihydropyridazine forms through consecutive 1,2-hydride shifts under acidic or basic conditions. researchgate.net This transformation is driven by the formation of a more stable isomer containing a β-aminoacrylate fragment. researchgate.net

Tautomeric Equilibria: Tautomerism is a common phenomenon in heterocyclic chemistry. While the parent acid itself is not prone to significant tautomerism, its derivatives could be. For example, if the carboxylic acid is converted into an amide, it could exist in equilibrium with its imidic acid tautomer (a type of amide-iminol tautomerism). Furthermore, studies of other nitrogen-containing heterocycles, like pyridineboronic acids, confirm that tautomeric equilibria can be significantly influenced by the solvent and pH. researchgate.net In some heterocyclic systems, different tautomers can be observed simultaneously in NMR spectroscopy if the proton transfer between them is slow on the NMR timescale. mdpi.com

Theoretical and Computational Studies of 3,6 Dimethylpyridazine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine the electronic structure and energy of a molecule. For a molecule like 3,6-Dimethylpyridazine-4-carboxylic acid, these calculations are invaluable for understanding its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it a standard tool for studying organic molecules. nih.gov The B3LYP functional, a hybrid functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for the geometry optimization and electronic structure analysis of pyridazine (B1198779) and carboxylic acid derivatives. nih.govmdpi.comnih.gov

Geometry Optimization: The first step in computational analysis is to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely show a planar pyridazine ring, with the carboxylic acid group potentially twisted slightly out-of-plane to minimize steric hindrance with the adjacent methyl group. scholarsresearchlibrary.com The optimized geometry is a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. mdpi.com

Interactive Data Table: Predicted Geometrical Parameters Below are typical, predicted bond lengths and angles for this compound based on DFT calculations of similar structures. nih.govscholarsresearchlibrary.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | N-N | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-C-COOH | ~121° |

| Bond Angle | N-N-C | ~119° |

Electronic Structure Analysis: DFT is also used to analyze the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.govscholarsresearchlibrary.com

The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govchemrxiv.org For this molecule, the most negative potential would be localized around the carbonyl oxygen and the pyridazine nitrogen atoms, while the hydroxyl proton would exhibit a strong positive potential.

While DFT is prevalent, other quantum chemical methods are also applicable.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net They can offer higher accuracy than DFT for certain properties but come at a significantly greater computational cost.

Semiempirical Calculations: Methods like AM1 are less computationally demanding and are based on the Hartree-Fock formalism but use parameters derived from experimental data. nih.gov While less accurate, they are useful for rapid conformational analysis of large molecules or for initial screening before employing more rigorous methods. nih.gov

Prediction of Spectroscopic Properties through Computation

DFT calculations are highly effective in predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra, which aids in the characterization of newly synthesized compounds. nih.govnih.gov

Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies of characteristic bond stretches, bends, and torsions. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. chemrxiv.org

Interactive Data Table: Predicted Vibrational Frequencies The following table shows predicted IR frequencies and their assignments for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3400-3500 |

| C-H (Methyl/Aromatic) | Stretching | ~2950-3100 |

| C=O (Carboxylic Acid) | Stretching | ~1720-1740 |

| C=N (Pyridazine Ring) | Stretching | ~1580-1620 |

| C=C (Pyridazine Ring) | Stretching | ~1450-1550 |

NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. libretexts.org These predictions are valuable for structural elucidation and for assigning peaks in experimentally obtained spectra. For instance, the proton of the carboxylic acid would be predicted to have a chemical shift in the 10-12 ppm range, while the methyl protons would appear further upfield. libretexts.org

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the potential for it to exist in different isomeric forms.

Conformational Analysis: This involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation around single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the carboxylic acid group relative to the plane of the pyridazine ring. nih.gov Computational methods can map the potential energy surface of this rotation to identify the most stable conformer(s) and the energy barriers between them.

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Pyridazine and pyrimidine (B1678525) derivatives are known to exhibit tautomerism. researchgate.netnih.gov For this compound, two primary types of tautomerism are possible:

Keto-Enol Tautomerism: The carboxylic acid group itself can exist in equilibrium with its enol form, although the acid form is overwhelmingly favored.

Ring Tautomerism: While the aromatic pyridazine ring is stable, theoretical studies could explore the energetic feasibility of proton migration from the carboxylic acid to one of the ring nitrogens, forming a zwitterionic species. Computational studies consistently show that for related pyridazinone systems, the oxo-form is the predominant tautomeric species in equilibrium. researchgate.net

Molecular Modeling and Reactivity Prediction

Computational models can predict the chemical reactivity of a molecule by analyzing its electronic characteristics.

Reactivity Descriptors: From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, providing a quantitative measure of reactivity. nih.govresearchgate.net

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A high value indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ=-χ) | A measure of the ability to accept electrons. |

These descriptors help in comparing the reactivity of a series of related compounds. For example, a molecule with a small hardness value (high softness) is generally more reactive. scholarsresearchlibrary.com

Molecular Docking: While outside the scope of purely theoretical studies, the optimized geometry and charge distribution from DFT calculations are essential starting points for molecular docking simulations. These simulations predict how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. mdpi.comtandfonline.com

Solvent Effects on Molecular Properties and Reactivity

Chemical reactions are typically performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can simulate these effects.

Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the SMD solvation model are used to approximate the effect of a solvent. nih.govresearchgate.net The molecule is placed in a cavity within a continuous medium that has the dielectric properties of the chosen solvent. These models can predict how a solvent will affect:

Molecular Geometry: The polarity of the solvent can slightly alter bond lengths and angles.

Electronic Properties: The HOMO-LUMO gap and dipole moment can change in different solvents. researchgate.net

Tautomeric Equilibria: The relative stability of different tautomers can be highly dependent on the solvent's ability to form hydrogen bonds or stabilize charge separation. Studies on pyridine (B92270) carboxylic acids have shown that solvent properties are critical in determining reaction kinetics. researchgate.net

By performing calculations in simulated solvents like water, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO), a more realistic prediction of the molecule's behavior in a laboratory setting can be achieved. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of 3,6 Dimethylpyridazine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. uobasrah.edu.iq

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively, allowing for the initial assignment of the core pyridazine (B1198779) structure and its substituents. pressbooks.pub

For 3,6-dimethylpyridazine-4-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The pyridazine ring possesses a single aromatic proton at the C5 position, which would present as a sharp singlet. The two methyl groups (–CH₃) at the C3 and C6 positions would also appear as singlets, likely in the 2-3 ppm range.

The ¹³C NMR spectrum provides complementary data, revealing the carbon skeleton. The carbon of the carboxyl group (–COOH) is characteristically found in the 165-175 ppm region. nih.gov The carbons of the pyridazine ring would resonate in the aromatic region (typically 120-160 ppm), with their exact shifts influenced by the nitrogen atoms and substituents. The two methyl group carbons would appear at a much higher field, generally between 20-30 ppm. Spectroscopic data from related pyridazinone derivatives show pyridazine ring carbons in the 125–155 ppm range. nih.govmdpi.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| –COOH | >10 (broad singlet) | ~168 | Acidic proton and carboxyl carbon environment. nih.gov |

| H-5 | ~7.5-8.5 (singlet) | ~125-135 | Aromatic proton on the pyridazine ring. |

| C-3 | - | ~155-165 | Ring carbon attached to a nitrogen and a methyl group. |

| C-4 | - | ~130-140 | Ring carbon attached to the carboxylic acid. |

| C-6 | - | ~155-165 | Ring carbon attached to a nitrogen and a methyl group. |

| 3-CH₃ | ~2.5-2.8 (singlet) | ~20-25 | Methyl group attached to the heterocyclic ring. |

| 6-CH₃ | ~2.5-2.8 (singlet) | ~20-25 | Methyl group attached to the heterocyclic ring. |

Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing connectivity between atoms. mdpi.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the singlet signals, thus confirming the electronic isolation of the ring proton and the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). ekb.eg This is invaluable for assigning carbon signals. For the target molecule, it would show correlations between the ring proton (H5) and its carbon (C5), and between the protons of each methyl group and their respective carbons (3-CH₃ to C-3' and 6-CH₃ to C-6').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular framework. pressbooks.pubekb.eg For this compound, key HMBC correlations would be expected between:

The ring proton (H5) and adjacent carbons (C3, C4, C6).

The protons of the 3-CH₃ group and the ring carbons C3 and C4.

The protons of the 6-CH₃ group and the ring carbons C6 and C5.

The ring proton (H5) and the carboxyl carbon (C=O).

These correlations would provide definitive proof of the substituent positions on the pyridazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula. youtube.com For this compound, the molecular formula is C₇H₈N₂O₂. The calculated monoisotopic mass is 152.05858 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺, with a mass that precisely matches the calculated value for this formula.

Predicted HRMS Adducts for C₇H₈N₂O₂

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.06586 |

| [M+Na]⁺ | C₇H₈N₂O₂Na⁺ | 175.04780 |

| [M+K]⁺ | C₇H₈N₂O₂K⁺ | 191.02174 |

| [M-H]⁻ | C₇H₇N₂O₂⁻ | 151.05130 |

Source: Predicted values based on PubChem data. uni.lu

In mass spectrometry, molecular ions often break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides structural clues. chemguide.co.uk For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable neutral molecules or radicals. youtube.comlibretexts.org

For this compound (Molecular Weight: 152.15 g/mol ), the following fragmentation pattern would be anticipated:

Loss of a hydroxyl radical (•OH): A peak at m/z 135, corresponding to the [M-17]⁺ ion, resulting from the cleavage of the C–OH bond.

Loss of a carboxyl radical (•COOH): A peak at m/z 107, corresponding to the [M-45]⁺ ion, from the cleavage of the bond between the ring and the carboxylic acid group.

Decarboxylation: A significant fragmentation pathway is often the loss of carbon dioxide (CO₂), leading to a fragment ion [M-44]⁺ at m/z 108.

Further Fragmentation: Subsequent fragmentation of the heterocyclic ring could lead to the loss of HCN or methyl radicals.

Predicted Key Mass Fragments for this compound

| Proposed Fragment | m/z Value | Neutral Loss |

| [M]⁺ | 152 | - |

| [M-OH]⁺ | 135 | •OH (17 Da) |

| [M-CO₂]⁺ | 108 | CO₂ (44 Da) |

| [M-COOH]⁺ | 107 | •COOH (45 Da) |

Note: These predictions are based on established fragmentation rules for carboxylic acids. youtube.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netorganicchemistrydata.org

For this compound, the spectra would be dominated by vibrations characteristic of the carboxylic acid group and the substituted pyridazine ring.

Carboxylic Acid Group:

O–H Stretch: A very broad and strong absorption band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, is a hallmark of the hydrogen-bonded O–H in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption is expected around 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group. mdpi.com

C–O Stretch: This appears in the 1210-1320 cm⁻¹ region.

Pyridazine Ring and Substituents:

C–H Stretches: Aromatic C–H stretching for the ring proton will appear just above 3000 cm⁻¹, while aliphatic C–H stretching from the methyl groups will be just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyridazine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov

C–H Bends: Out-of-plane bending for the aromatic C–H can provide information on the substitution pattern.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and C=C bonds, which may be weak in the IR spectrum. nih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxyl O–H | Stretching | 2500 - 3300 | Strong, very broad |

| Aromatic C–H | Stretching | 3000 - 3100 | Medium to weak |

| Aliphatic C–H | Stretching | 2850 - 3000 | Medium |

| Carboxyl C=O | Stretching | 1700 - 1725 | Strong, sharp |

| Ring C=N, C=C | Stretching | 1400 - 1600 | Medium to strong |

| Carboxyl C–O | Stretching | 1210 - 1320 | Medium |

Note: These are typical ranges and can be influenced by the specific molecular structure and intermolecular interactions. nih.govmdpi.comjst.go.jp

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the quintessential technique for the unambiguous determination of the three-dimensional structure of crystalline solids. This method provides precise atomic coordinates, from which it is possible to derive detailed information about bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. For pyridazine derivatives, this technique is instrumental in understanding the planarity of the heterocyclic ring, the orientation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.goviucr.org

The analysis of pyridazine carboxylic acids, such as pyridazine-3,6-dicarboxylic acid, reveals critical structural details. capes.gov.br For instance, in carboxylic acid derivatives, the carbon-oxygen bond lengths within the carboxyl group can confirm whether the proton is located on the oxygen atom (C=O and C-OH) or if it exists as a deprotonated carboxylate anion, where the charge is delocalized, resulting in intermediate and nearly equal C-O bond lengths. mdpi.com

In a recently reported crystal structure of a related derivative, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], the analysis showed that the pyridazine and benzene (B151609) rings are nearly coplanar. researchgate.net The nitrogen-nitrogen bond length was found to be 1.3396 Å, a value intermediate between a typical N–N single bond (≈1.45 Å) and an N=N double bond (≈1.25 Å), which indicates significant electron delocalization within the pyridazine ring. researchgate.net Furthermore, the study of various pyridazine derivatives highlights how the crystal lattice is stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. nih.govmdpi.com

The crystallographic data obtained for various pyridazine derivatives provide a blueprint for understanding the solid-state structure of this compound. Key parameters such as the space group, unit cell dimensions, and crystal system are fundamental outputs of an X-ray diffraction experiment.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]·(DMSO) | Monoclinic | P2₁/n | a = 11.1325(3) Å b = 6.2088(2) Å c = 23.8080(6) Å β = 99.266(2)° | researchgate.net |

| trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid | Monoclinic | P2₁ | a = 3.89359(7) Å b = 17.7014(3) Å c = 8.04530(12) Å β = 94.4030(16)° | mdpi.com |

| bis[µ-pyridazine-3,6-dicarbaldehyde dioximato]-bis[aqua(perchlorato)copper(II)] | Monoclinic | P2₁/n | a = 12.031(6) Å b = 9.517(4) Å c = 9.973(5) Å β = 100.16(4)° | capes.gov.br |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of conjugated systems like pyridazine derivatives. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The pyridazine ring, being an aromatic heterocycle, exhibits characteristic electronic transitions that are sensitive to the nature and position of substituents. researchgate.net

The primary electronic transitions observed in pyridazine and its derivatives are π → π* and n → π* transitions. aip.orgwu.ac.th The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. wu.ac.thunl.edu

For this compound, the pyridazine ring itself, along with the carboxylic acid group, forms a conjugated system. The methyl groups and the carboxylic acid group act as auxochromes, which can modify the energy of these electronic transitions. Substituents can cause a bathochromic shift (red shift, to longer wavelength) or a hypsochromic shift (blue shift, to shorter wavelength) of the absorption maxima (λmax), providing insights into the extent of electronic conjugation.

Studies on related pyridine (B92270) and pyridazine derivatives provide expected ranges for these absorptions. For example, new symmetrical tetraamide compounds derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester show broad absorption bands around 222–226 nm and 275 nm, which have been assigned to π → π* and n → π* transitions, respectively. wu.ac.th The electronic absorption spectra of pyridine-2-carboxylic acid and its derivatives also show bands attributable to these transitions. researchgate.net The specific λmax values are influenced by the solvent polarity and the electronic nature of the substituents on the ring.

| Compound Class/Derivative | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Symmetrical tetraamides from pyridine-2,6-dicarboxamide | 222 - 226 | π → π | wu.ac.th |

| Symmetrical tetraamides from pyridine-2,6-dicarboxamide | 275 | n → π | wu.ac.th |

| Imine derivative of picolinic acid | 242 | π → π | researchgate.net |

| Imine derivative of picolinic acid | 361 | n → π | researchgate.net |

Derivatization and Functionalization Strategies of 3,6 Dimethylpyridazine 4 Carboxylic Acid

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid moiety at the 4-position of the 3,6-dimethylpyridazine (B183211) ring is a primary site for functionalization. Standard organic synthesis protocols can be employed to convert this group into a variety of derivatives, most notably esters and amides.

Esterification: The synthesis of esters from 3,6-dimethylpyridazine-4-carboxylic acid can be achieved through several established methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be activated to facilitate reaction with alcohols under milder conditions. For instance, conversion to an acyl halide or use of coupling reagents like carbodiimides (e.g., DCC, EDC) can be employed. nih.gov

Amidation: The formation of amide bonds is a cornerstone of medicinal chemistry, and numerous methods are applicable for the synthesis of amides from this compound. mdpi.com These reactions typically involve the coupling of the carboxylic acid with a primary or secondary amine. To overcome the low reactivity of the free carboxylic acid, activation is necessary. mdpi.com This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using a wide array of coupling reagents, including organophosphorus (e.g., BOP, PyBOP) or aminium-based reagents (e.g., HOBt, HBTU). researchgate.net A direct amidation of esters, derived from the carboxylic acid, with amines is also a viable, though often more demanding, synthetic route. mdpi.comnih.gov Recent advancements have focused on catalytic methods for direct amidation that minimize waste and harsh conditions. mdpi.com

The table below summarizes common methods for the synthesis of esters and amides from a generic carboxylic acid, which are applicable to this compound.

| Derivative | Method | Reagents | General Conditions |

| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating |

| Acyl Halide Route | Thionyl Chloride (SOCl₂), Alcohol | Two-step process, often at room temperature | |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, room temperature | |

| Amides | Acyl Halide Route | Thionyl Chloride (SOCl₂), Amine | Two-step process, often at low to room temperature |

| Carbodiimide Coupling | Amine, DCC or EDC, with additives like HOBt | Mild conditions, room temperature | |

| Phosphorus-based Coupling | Amine, PyBOP or BOP | Effective for hindered substrates | |

| Direct Ester Amidation | Ester derivative, Amine, sometimes with catalysts | Often requires heating or strong bases mdpi.com |

Introduction of Diverse Substituents on the Pyridazine (B1198779) Ring

Beyond the carboxylic acid group, the pyridazine ring itself can be functionalized. The existing methyl groups at positions 3 and 6 influence the reactivity of the ring, but modern cross-coupling reactions provide powerful tools for introducing a wide array of substituents at the C-H positions of the heterocyclic core.

Strategies for the functionalization of pyridazine scaffolds often rely on metal-catalyzed cross-coupling reactions. uni-muenchen.de These methods allow for the regioselective introduction of aryl, heteroaryl, or alkyl groups. For a molecule like this compound, the positions C-5 would be the primary target for such substitutions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings, are particularly powerful for forming new carbon-carbon bonds on heteroaromatic rings.

A general strategy involves the initial halogenation of a C-H position on the pyridazine ring, followed by a cross-coupling reaction. Alternatively, direct C-H activation methodologies are emerging as more atom-economical approaches. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

| Reaction Type | Reactant for Substitution | Catalyst System (Example) | Substituent Introduced |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl or Heteroaryl group |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Various organic groups (R) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Vinyl group |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP) | Amino group |

Formation of Hybrid Molecules and Conjugates

The structural features of this compound make it an excellent building block for the creation of more complex hybrid molecules and conjugates. The pyridazine ring contains two adjacent nitrogen atoms that can act as hydrogen bond acceptors or as coordination sites for metal ions. nih.gov The carboxylic acid group provides a handle for covalent attachment to other molecules.

Metal-Organic Conjugates: The nitrogen atoms of the pyridazine ring, along with the oxygen atoms of the carboxylate group, can act as a bidentate N,O-chelating ligand. mdpi.com This allows for the formation of stable coordination complexes with a variety of metal ions. For example, ruthenium complexes have been synthesized with the closely related pyridazine-3-carboxylic acid, where the ligand binds to the metal center through one of the ring nitrogens and a carboxylate oxygen. mdpi.com Such metal complexes represent a class of hybrid molecules where the properties of the organic ligand and the metal center are combined, leading to potential applications in catalysis or materials science.

Covalent Conjugates: The carboxylic acid group can be readily used to form covalent linkages with other molecules of interest, such as biomolecules (peptides, sugars), fluorescent dyes, or other pharmacophores. Using the amidation or esterification chemistries described in section 6.1, this compound can be incorporated into larger molecular architectures, creating bifunctional or multifunctional compounds.

Polymerization and Co-polymerization Studies Utilizing the Compound Scaffold

The incorporation of heterocyclic scaffolds like pyridazine into polymer backbones can impart unique properties, such as thermal stability, fluorescence, and specific binding capabilities. While direct polymerization studies on this compound are not extensively documented, its structure allows for several potential polymerization strategies.

Conversion to a Polymerizable Monomer: The carboxylic acid group can be functionalized to introduce a polymerizable moiety. For example, reaction with 2-hydroxyethyl methacrylate (HEMA) or glycidyl methacrylate could convert the acid into a methacrylate monomer. This monomer could then undergo radical polymerization or co-polymerization with other vinyl monomers (e.g., styrene, acrylates) to yield polymers with pendant 3,6-dimethylpyridazine groups.

Polycondensation Reactions: The carboxylic acid itself, or its ester derivatives, could potentially be used in polycondensation reactions. For instance, if a di-functional comonomer containing two amine or two alcohol groups were used, a polyamide or polyester could be formed, respectively, incorporating the pyridazine unit into the polymer backbone.

An analogous approach has been demonstrated in the synthesis of pyridine-grafted copolymers, where a polymer with reactive side chains is functionalized by attaching pyridine-containing moieties. nih.gov A similar graft polymerization strategy could be envisioned where a pre-formed polymer is functionalized with this compound.

| Polymerization Strategy | Monomer/Precursor | Polymer Type | Potential Properties |

| Radical Polymerization | Methacrylate derivative of the compound | Poly(methacrylate) | Functional side-chains |

| Polycondensation | The compound itself with a diol/diamine | Polyester/Polyamide | Heterocycle in polymer backbone |

| Graft Polymerization | The compound itself | Graft copolymer | Modified polymer surface/bulk properties |

Applications of 3,6 Dimethylpyridazine 4 Carboxylic Acid and Its Derivatives in Chemical Science

Building Blocks in Complex Organic Synthesis

The presence of a carboxylic acid group alongside a nitrogen-containing heterocyclic ring system makes 3,6-Dimethylpyridazine-4-carboxylic acid a versatile building block for the synthesis of complex organic molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and acid chlorides, allowing for its incorporation into a wide array of larger structures.

A notable application of this compound is in the synthesis of metalloenzyme inhibitors. In one documented synthetic route, the compound is used as a key reactant in an amidation reaction. google.com Specifically, it is reacted with a primary amine in the presence of a coupling agent to form a new carbon-nitrogen bond. This reaction highlights the utility of the carboxylic acid group for constructing complex bioactive molecules. google.com

The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. This process is a common strategy in medicinal chemistry for the assembly of complex drug candidates. The pyridazine (B1198779) core, in this context, serves as a rigid scaffold that orients the substituents in a specific three-dimensional arrangement, which is often crucial for biological activity.

Another documented use of this compound is in the synthesis of complex heterocyclic systems. It has been mentioned as a precursor in the formation of spiro compounds, specifically in the synthesis of 3′,4′-dihydro-3′-oxospiro[pyridazine-5(2H),2′(1H)-quinoxaline]-4-carboxylic acid. researchgate.net This transformation underscores the role of the pyridazine ring itself as a reactive component, participating in the construction of intricate, multi-ring systems.

Table 1: Application of this compound in Synthesis

| Product Class | Synthetic Transformation | Reagents and Conditions | Reference |

|---|---|---|---|

| Metalloenzyme Inhibitors | Amide bond formation | Triethylamine, Propylphosphonic anhydride (B1165640), 0-5 °C to room temperature | google.com |

| Spiro-heterocycles | Spirocyclization | Not detailed | researchgate.net |

Ligands in Coordination Chemistry and Catalysis

Design and Synthesis of Metal Complexes

There are no specific reports found in the surveyed literature detailing the design and synthesis of metal complexes involving this compound as a ligand.

Catalytic Applications in Organic Transformations

No specific catalytic applications of metal complexes derived from this compound have been reported in the available scientific literature.

Precursors for Advanced Materials

The use of bifunctional organic molecules as linkers in the construction of advanced materials such as Metal-Organic Frameworks (MOFs) and functional polymers is a well-established field. The combination of a heterocyclic ring and a carboxylic acid in a single molecule, as seen in this compound, presents a promising structural motif for the creation of such materials. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, potentially forming extended network structures.